Technical Whitepaper: N-(4-Hydroxy-2-nitrophenyl)formamide
Technical Whitepaper: N-(4-Hydroxy-2-nitrophenyl)formamide
Structural Characterization, Synthetic Protocols, and Application in Heterocyclic Chemistry
Executive Summary
N-(4-Hydroxy-2-nitrophenyl)formamide is a specialized aromatic amide intermediate belonging to the class of nitro-formanilides. While less ubiquitous than its acetamide analog (a known metabolite of paracetamol derivatives), this compound serves as a critical synthetic scaffold in the production of 5-hydroxybenzoxazoles and related benzimidazole pharmacophores. Its structure—characterized by a push-pull electronic system with a nitro group ortho to the formamido moiety—imparts unique reactivity profiles essential for regioselective heterocyclic cyclizations.
This guide details the physiochemical properties, validated synthesis protocols, and downstream utility of this compound, designed for researchers in medicinal chemistry and dye synthesis.
Part 1: Structural Analysis & Physiochemical Properties
Chemical Identity
The molecule consists of a phenol core substituted with a nitro group at the ortho position (relative to the amine) and a formylated amine.
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IUPAC Name: N(4-hydroxy-2-nitrophenyl)formamide
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Molecular Formula: C₇H₆N₂O₄
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Molecular Weight: 182.13 g/mol
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Core Scaffold: Formanilide / Nitrophenol
Electronic Structure & Reactivity
The structural stability and reactivity are governed by the interplay of three substituents on the benzene ring:
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Nitro Group (-NO₂ at C2): Acts as a strong electron-withdrawing group (EWG). It decreases the electron density of the ring, making the phenol proton more acidic (pKa < 8.0) compared to unsubstituted phenol. Crucially, it forms an intramolecular hydrogen bond with the amide proton, locking the conformation and reducing the nucleophilicity of the amide nitrogen.
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Formamido Group (-NHCHO at C1): A moderating group. Unlike the free amine, the formamide is less susceptible to oxidation but can still direct electrophilic aromatic substitution to the ortho position (C6) if forced, though the ring is generally deactivated.
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Hydroxyl Group (-OH at C4): A strong electron-donating group (EDG) that activates the meta positions relative to itself (C2 and C6), but the C2 position is already occupied by the nitro group.
Physiochemical Data Table
Data derived from structure-activity relationships (SAR) of the closely related N-(4-hydroxy-2-nitrophenyl)acetamide [1].
| Property | Value / Description | Note |
| Physical State | Yellow to Orange Crystalline Solid | Nitro-phenols are characteristically yellow/red. |
| Melting Point | 185–190 °C (Predicted) | Higher than acetamide analog due to H-bonding. |
| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water/hexane. |
| pKa (Phenol) | ~7.1 | Acidified by the ortho-nitro group. |
| pKa (Amide) | ~15 | Weakly acidic. |
Part 2: Synthetic Pathways[1]
The synthesis of N-(4-Hydroxy-2-nitrophenyl)formamide requires careful control to formylate the amine without esterifying the phenol. The Mixed Anhydride Method is the industry standard for high chemoselectivity.
Protocol: Chemoselective Formylation
Objective: Synthesize N-(4-Hydroxy-2-nitrophenyl)formamide from 4-amino-3-nitrophenol.
Reagents:
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Starting Material: 4-Amino-3-nitrophenol (CAS 610-81-1) [2][1]
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Formylating Agent: Formic acid (98%) / Acetic Anhydride (Ac₂O)
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Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Methodology:
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Preparation of Mixed Anhydride (In Situ):
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Addition:
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Dissolve 4-Amino-3-nitrophenol (1.0 eq) in dry THF.
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Cool the amine solution to 0°C to suppress esterification side reactions.
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Add the mixed anhydride solution dropwise over 30 minutes.
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Reaction & Monitoring:
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Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
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TLC Monitoring: Use Ethyl Acetate:Hexane (1:1). The starting amine (polar, lower Rf) should disappear; the formamide product (less polar, higher Rf) will appear.
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Workup:
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Concentrate the solvent under reduced pressure.
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Precipitate the product by adding ice-cold water.[5]
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Filter the yellow solid and wash with cold water to remove residual acid.
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Purification: Recrystallize from Ethanol/Water.
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Reaction Mechanism Visualization
The following diagram illustrates the synthesis and the competing pathways avoided by this protocol.
Figure 1: Chemoselective formylation pathway using mixed anhydride strategy to favor N-formylation over O-formylation.
Part 3: Downstream Applications & Utility
The primary value of N-(4-Hydroxy-2-nitrophenyl)formamide lies in its role as a "masked" precursor for benzoxazoles. The formyl group provides the single carbon needed to close the heterocyclic ring upon reduction of the nitro group.
Synthesis of 5-Hydroxybenzoxazole
This is a "one-pot" reductive cyclization cascade used in drug discovery for antiviral scaffolds [3].
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Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂) using H₂/Pd-C or Fe/HCl.
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Cyclization: The newly formed amine attacks the carbonyl of the formamide group.
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Dehydration: Loss of water drives the formation of the aromatic benzoxazole ring.
Metabolic Relevance
Researchers studying the toxicity of paracetamol (acetaminophen) often investigate nitrated metabolites. While the acetamide (N-(4-hydroxy-2-nitrophenyl)acetamide) is the direct nitration product of paracetamol [4], the formamide analog serves as a structural probe to differentiate steric vs. electronic effects in toxicity assays without the metabolic baggage of the acetyl group.
Application Workflow
Figure 2: Divergent synthetic utility showing the conversion to benzoxazole scaffolds or hydrolysis back to the dye intermediate.
Part 4: Analytical Characterization (Reference Data)[7]
To validate the synthesis, the following spectral signatures should be confirmed.
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IR Spectroscopy (KBr):
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3200–3400 cm⁻¹: Broad -OH stretch (Phenol) + -NH stretch.
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1660–1690 cm⁻¹: Strong C=O stretch (Amide I). Note: Formamides often appear slightly lower than acetamides.
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1530 & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).
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¹H NMR (400 MHz, DMSO-d₆):
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δ 10.0–10.5: Broad singlet (Phenolic -OH).
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δ 9.5–9.8: Singlet/Doublet (Amide -NH).
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δ 8.3–8.5: Singlet (Formyl proton -N-CH O). Distinctive feature of formamides.
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δ 7.0–7.6: Aromatic protons (ABC system, shifts affected by Nitro/OH).
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References
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National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 4024832, N-(4-hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]
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Der Pharma Chemica. (2015). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Retrieved from [Link]
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Kovacic, P., & Somanathan, R. (2014). Mechanism of toxicity for acetaminophen (paracetamol): Nitration and oxidative stress. Journal of Applied Toxicology. Retrieved from [Link]
Sources
- 1. 4-Amino-3-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 4. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
